molecular formula C10H22N4 B029713 Guanethidine sulfate CAS No. 60-02-6

Guanethidine sulfate

Cat. No.: B029713
CAS No.: 60-02-6
M. Wt: 198.31 g/mol
InChI Key: ACGDKVXYNVEAGU-UHFFFAOYSA-N
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Scientific Research Applications

Guanethidine sulfate has been extensively studied for its applications in various fields:

Mechanism of Action

Guanethidine acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .

Safety and Hazards

Guanethidine Sulphate is harmful if swallowed and may cause eye, skin, or respiratory system irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanethidine sulfate can be synthesized through the reaction of 2-(hexahydro-1(2H)-azocinyl)ethylamine with cyanamide, followed by the addition of sulfuric acid to form the sulfate salt . The reaction typically requires controlled conditions to ensure the correct formation of the guanidine structure.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the purification of the final product to meet pharmaceutical standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The primary product of interest from this compound reactions is the guanidine derivative, which retains the antihypertensive properties .

Comparison with Similar Compounds

Uniqueness: Guanethidine sulfate is unique in its mechanism of action, specifically targeting the norepinephrine transporter and causing a depletion of norepinephrine stores in nerve terminals. This distinguishes it from other antihypertensive agents that may act through different pathways or mechanisms .

Properties

IUPAC Name

2-[2-(azocan-1-yl)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H22N4/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13)
Source PubChem
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InChI Key

ACGDKVXYNVEAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-02-6 (sulfate (2:1)), 645-43-2 (sulfate (1:1))
Record name Guanethidine [INN:BAN]
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DSSTOX Substance ID

DTXSID5023116
Record name Guanethidine
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Molecular Weight

198.31 g/mol
Source PubChem
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Physical Description

Solid
Record name Guanethidine
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Solubility

Very soluble, WHITE, CRYSTALLINE POWDER; STRONG CHARACTERISTIC ODOR; SPARINGLY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM /SULFATE/, WHITE, CRYSTALLINE POWDER; VERY SOL IN H2O; INSOL IN NONPOLAR SOLVENTS /MONOSULFATE/, 2.25e+00 g/L
Record name Guanethidine
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Mechanism of Action

Guanethidine acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors. It is taken up by norepinephrine transporters to be concentrated within the transmitter vesicles in place of NE, leading to gradual depletion of NE stores in the nerve endings. Guanethidine at the nerve terminal blocks the release of noradrenaline in response to an action potential. In contrast to ganglionic blocking agents, Guanethidine suppresses equally the responses mediated by alpha-and beta-adrenergic receptors but does not produce parasympathetic blockade. Since sympathetic blockade results in modest decreases in peripheral resistance and cardiac output, Guanethidine lowers blood pressure in the supine position. It further reduces blood pressure by decreasing the degree of vasoconstriction that normally results from reflex sympathetic nervous activity upon assumption of the upright posture, thus reducing venous return and cardiac output more., GUANETHIDINE MAY BE CONSIDERED REPRESENTATIVE OF DRUGS THAT DEPRESS FUNCTION OF POSTGANGLIONIC ADRENERGIC NERVES., RAPID IV INJECTION...PRODUCES...INITIAL RAPID FALL IN BLOOD PRESSURE ASSOC WITH INCR CARDIAC OUTPUT & DECR PERIPHERAL RESISTANCE; LATTER IS PROBABLY DUE TO TRANSIENT DIRECT ACTION OF DRUG ON RESISTANCE VESSELS. FALL IN BLOOD PRESSURE IS FOLLOWED BY HYPERTENSION..., MAJOR EFFECT...INHIBITION OF RESPONSES TO SYMPATHETIC ADRENERGIC NERVE ACTIVATION & TO INDIRECT-ACTING SYMPATHOMIMETIC AMINES. SINCE GUANETHIDINE ALSO SENSITIZES EFFECTOR CELLS TO CATECHOLAMINES, EFFECTIVE BLOCK MUST MEAN THAT AMT OF MEDIATOR RELEASED IS DRASTICALLY REDUCED. ...HAS CONSIDERABLE LOCAL ANESTHETIC ACTIVITY..., GUANETHIDINE APPARENTLY ACCUMULATES IN & DISPLACES NOREPINEPHRINE FROM INTRANEURONAL STORAGE GRANULES, & IS ITSELF RELEASED BY NERVE STIMULATION. THUS IT FITS DEFINITION OF "FALSE TRANSMITTER" BUT THIS MECHANISM APPEARS NOT TO BE RESPONSIBLE FOR ITS EFFECTS., For more Mechanism of Action (Complete) data for GUANETHIDINE (7 total), please visit the HSDB record page.
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CAS No.

55-65-2, 645-43-2
Record name Guanethidine
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Melting Point

276-281, 250 °C (sulfate salt)
Record name Guanethidine
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Record name Guanethidine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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